molecular formula C16H14N4OS B3003586 N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2320209-58-1

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

Número de catálogo: B3003586
Número CAS: 2320209-58-1
Peso molecular: 310.38
Clave InChI: JHMRWSKIWBTWJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a cyclopropane-substituted pyridinylmethyl group via a carboxamide bridge. The cyclopropyl group on the pyridine ring may enhance metabolic stability and lipophilicity, favoring membrane penetration .

Propiedades

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-16(12-4-6-14-15(7-12)20-22-19-14)18-9-10-1-5-13(17-8-10)11-2-3-11/h1,4-8,11H,2-3,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMRWSKIWBTWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzothiadiazole ring. The cyclopropylpyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative and a cyclopropylmethyl halide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Análisis De Reacciones Químicas

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives ()

Benzimidazole derivatives, such as N-[(1H-benzimidazol-2-yl) methyl]-4-methoxyaniline (B1) and N-{4-[(1H-benzimidazol-2-yl) methoxy] phenyl} acetamide (B8) , share a fused bicyclic aromatic system but replace the benzothiadiazole’s sulfur atom with a second nitrogen. Key differences include:

  • Biological Activity: Benzimidazoles are known for antimicrobial and antiparasitic activities . The target compound’s benzothiadiazole core may offer distinct interactions with enzymes like kinases or proteases.

Methyl Benzoate Derivatives ()


Methyl benzoate derivatives (e.g., B1–B5 in Figure 7) exhibit PCSK9 inhibitory activity, with substituents like methoxy or fluorine influencing potency. Comparisons include:

  • Functional Groups : The target compound’s carboxamide group provides hydrogen-bonding capabilities, unlike the ester groups in methyl benzoates. This may enhance target residence time or stability.
  • Substituent Effects : The cyclopropyl group in the target compound could improve lipophilicity and metabolic resistance compared to B4’s 4-methoxybenzamide group .

Tetrazole Derivatives ()


Tetrazole-containing compounds, such as those in Table 7, use tetrazole as a carboxylic acid bioisostere. Contrasts with the target compound include:

  • Docking Scores : Tetrazoles achieve docking scores ranging from -8.2 to -9.5 kcal/mol in molecular simulations . The benzothiadiazole-carboxamide scaffold may offer complementary binding modes due to its planar aromatic system and amide functionality.

Chromatographic Behavior ()


Compounds like N-(3,5-dinitrobenzoyl)alanine methyl ester show variable separation factors (α) on chiral stationary phases (CSPs) depending on end-capping . The target compound’s benzothiadiazole and cyclopropyl groups may influence its chromatographic retention, suggesting the need for optimized CSPs during purification.

Research Implications and Limitations

Further studies should prioritize:

Synthesis and Assays : Evaluate inhibitory activity against targets like PCSK9 or proteases.

Computational Modeling : Compare docking scores with tetrazole and benzimidazole derivatives.

Chromatographic Profiling : Assess separation factors on end-capped CSPs to optimize purification .

Actividad Biológica

N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a cyclopropyl-substituted pyridine with a benzothiadiazole moiety. This structural combination is hypothesized to contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiadiazole exhibit promising antimicrobial properties. For instance, compounds similar to N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM in certain derivatives . This suggests that the compound may also possess similar anti-tubercular properties.

Anticancer Potential

Research into the anticancer effects of benzothiadiazole derivatives indicates that they may inhibit tumor cell proliferation through various mechanisms. For example, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell survival and proliferation . The specific activity of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide in this context remains to be fully elucidated.

The biological activity of N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • DNA Interaction : Similar compounds have been reported to intercalate DNA or disrupt DNA synthesis, leading to cell death.

Study 1: Anti-Tubercular Activity

In a study evaluating novel substituted benzamide derivatives for anti-tubercular activity, compounds with structural similarities to N-[(6-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide exhibited potent inhibitory effects against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM .

Study 2: Cytotoxicity Assessment

Cytotoxicity assays conducted on human embryonic kidney (HEK-293) cells indicated that the most active derivatives were non-toxic at concentrations effective against tuberculosis . This suggests a favorable safety profile for potential therapeutic applications.

Data Summary Table

Activity IC50 (μM) IC90 (μM) Cell Line Notes
Anti-Tubercular1.35 - 2.183.73 - 4.00Mycobacterium tuberculosisEffective against TB
Cytotoxicity>40-HEK-293Non-toxic at effective concentrations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.